molecular formula C14H15NS B569701 2-((2,4-Dimethylphenyl)thio)aniline CAS No. 1019453-85-0

2-((2,4-Dimethylphenyl)thio)aniline

Cat. No.: B569701
CAS No.: 1019453-85-0
M. Wt: 229.341
InChI Key: BJHMYQKFVFJZDC-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylphenyl)thio)aniline is an organic compound with the molecular formula C14H15NS. It is characterized by the presence of a thioether linkage between a 2,4-dimethylphenyl group and an aniline moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)thio)aniline typically involves the reaction of 2,4-dimethylbenzenethiol with aniline derivatives under specific conditions. One common method involves the use of a palladium catalyst in a coupling reaction. For example, 2,4-dimethylbenzenethiol can be reacted with aniline in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylphenyl)thio)aniline undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-((2,4-Dimethylphenyl)thio)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylphenyl)thio)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thioether linkage and the aromatic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dimethylphenyl)thio)benzenamine
  • 2-((2,4-Dimethylphenyl)thio)phenol
  • 2-((2,4-Dimethylphenyl)thio)benzaldehyde

Uniqueness

2-((2,4-Dimethylphenyl)thio)aniline is unique due to its specific structural features, such as the thioether linkage and the presence of both methyl groups on the phenyl ring

Properties

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHMYQKFVFJZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651401
Record name 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019453-85-0
Record name 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,4-dimethylphenyl)sulfanyl]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the different synthetic routes reported for producing 2-((2,4-dimethylphenyl)thio)aniline?

A1: Several synthetic approaches have been explored for this compound production:

    Q2: What are the advantages of the transition-metal-free synthesis of this compound described in one of the research papers?

    A: The transition-metal-free synthesis utilizing bis(2,4-dimethyl)iodonium bromide offers several benefits: []

      Q3: Why is the development of efficient synthetic routes for this compound important in the pharmaceutical industry?

      A: this compound serves as a critical building block in the synthesis of Vortioxetine [, ], a medication used to treat major depressive disorder (MDD) []. Developing efficient and cost-effective production methods for this intermediate directly impacts the availability and affordability of Vortioxetine. Improved synthetic routes contribute to sustainable manufacturing practices and potentially reduce the cost of essential medications.

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